molecular formula C10H10O3 B12532196 Methyl 5-(but-2-ynyl)-2-furoate CAS No. 696664-18-3

Methyl 5-(but-2-ynyl)-2-furoate

Cat. No.: B12532196
CAS No.: 696664-18-3
M. Wt: 178.18 g/mol
InChI Key: FOMBQLJYXFIWFA-UHFFFAOYSA-N
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Description

Methyl 5-(but-2-ynyl)-2-furoate is an organic compound that belongs to the class of furoates It is characterized by a furan ring substituted with a methyl ester group and a but-2-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(but-2-ynyl)-2-furoate typically involves the esterification of 5-(but-2-ynyl)-2-furoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(but-2-ynyl)-2-furoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The but-2-ynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Furanones or hydroxylated furan derivatives.

    Reduction: Methyl 5-(but-2-ynyl)-2-furanmethanol.

    Substitution: Substituted furoates with various functional groups.

Scientific Research Applications

Methyl 5-(but-2-ynyl)-2-furoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(but-2-ynyl)-2-furoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The but-2-ynyl group can participate in covalent bonding with nucleophilic sites, leading to the formation of stable adducts.

Comparison with Similar Compounds

    Methyl 5-(but-2-enyl)-2-furoate: Similar structure but with a but-2-enyl group instead of but-2-ynyl.

    Methyl 5-(prop-2-ynyl)-2-furoate: Contains a prop-2-ynyl group instead of but-2-ynyl.

    Methyl 5-(but-2-ynyl)-3-furoate: Substitution at the 3-position of the furan ring.

Uniqueness: Methyl 5-(but-2-ynyl)-2-furoate is unique due to the presence of the but-2-ynyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This structural feature differentiates it from other furoates and enhances its utility in synthetic and medicinal chemistry.

Properties

CAS No.

696664-18-3

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

methyl 5-but-2-ynylfuran-2-carboxylate

InChI

InChI=1S/C10H10O3/c1-3-4-5-8-6-7-9(13-8)10(11)12-2/h6-7H,5H2,1-2H3

InChI Key

FOMBQLJYXFIWFA-UHFFFAOYSA-N

Canonical SMILES

CC#CCC1=CC=C(O1)C(=O)OC

Origin of Product

United States

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